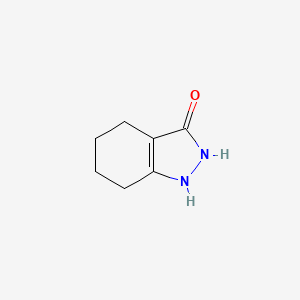

4,5,6,7-Tetrahydro-1h-indazol-3-ol

Descripción

Historical Context of Indazole Derivatives in Heterocyclic Chemistry

The historical development of indazole chemistry traces its origins to the pioneering work of Emil Fischer and his collaborators in the late nineteenth century, establishing a foundation that would eventually lead to the sophisticated tetrahydroindazole derivatives studied today. Indazole itself was first discovered by Fischer and Kuzel in 1883, with subsequent fundamental studies conducted by Fischer and Tafel that established the earliest synthetic methodologies for this important heterocyclic system. These early investigators recognized that 2-hydrazinocinnamic acid could readily lose acetic acid to form indazole, representing one of the first documented examples of cyclization chemistry leading to the indazole framework. The historical significance of these early discoveries extends beyond their immediate synthetic contributions, as they established indazole as a legitimate target for systematic chemical investigation and laid the groundwork for understanding the structural requirements necessary for efficient indazole formation.

During the early twentieth century, researchers such as Heusler made additional contributions to indazole chemistry by demonstrating that toluol-diazo-toluide could react with acetic acid to generate indazole derivatives, albeit in modest yields. These early synthetic efforts, while limited by the analytical and synthetic techniques available at the time, provided crucial insights into the reactivity patterns and structural preferences that characterize indazole systems. The work of Noelting further expanded the scope of indazole chemistry by investigating substituted indazole derivatives, demonstrating that the basic indazole framework could accommodate various substituents while maintaining its essential chemical properties. These historical developments established indazole derivatives as a distinct class of heterocyclic compounds worthy of continued investigation and development.

The evolution of indazole chemistry throughout the twentieth century reflected broader advances in organic synthesis and analytical methodology, with researchers gradually developing more sophisticated approaches to both the construction and characterization of indazole derivatives. The recognition that indazole derivatives rarely occur in nature but possess significant potential for synthetic elaboration drove continued research efforts focused on developing practical synthetic methodologies. Notable natural products containing indazole frameworks include the alkaloids nigellicine, nigeglanine, and nigellidine, with nigellicine being isolated from the widely distributed plant Nigella sativa and representing one of the few naturally occurring examples of this structural motif. The scarcity of natural indazole derivatives paradoxically increased interest in synthetic approaches to these compounds, as researchers recognized the potential for creating novel structures with unique properties not readily accessible through natural product isolation.

The development of modern indazole chemistry has been characterized by increasingly sophisticated synthetic methodologies and a growing appreciation for the biological potential of indazole-containing compounds. Contemporary research has revealed that indazole derivatives display broad varieties of biological activities, establishing this heterocyclic framework as a privileged structure in medicinal chemistry. The amphoteric nature of indazole, which can be protonated to form indazolium cations or deprotonated to generate indazolate anions, with corresponding acid dissociation constant values of 1.04 and 13.86 respectively, provides additional versatility for chemical manipulation and biological interaction. This historical progression from fundamental discovery to sophisticated application illustrates the maturation of indazole chemistry as a field and provides context for understanding the significance of specialized derivatives such as this compound.

Structural Significance of Tetrahydroindazole Scaffolds

The structural significance of tetrahydroindazole scaffolds emerges from their unique combination of conformational flexibility and maintained pharmacophore integrity, representing a sophisticated approach to modifying established heterocyclic frameworks while preserving essential biological activity. The tetrahydroindazole structure incorporates a saturated six-membered ring fused to the indazole core, creating a three-dimensional molecular architecture that differs substantially from the planar geometry characteristic of fully aromatic indazole derivatives. This structural modification introduces multiple conformational possibilities, as the saturated ring system can adopt various chair and boat conformations, potentially allowing tetrahydroindazole derivatives to access binding sites or interact with biological targets in ways that are not available to their rigid aromatic counterparts.

Research investigations have demonstrated that the tetrahydroindazole scaffold serves as an effective framework for constructing kinase inhibitors, with specific examples showing promising activity against cyclin-dependent kinase 2 complexes. Structure-activity relationship studies conducted on tetrahydroindazole derivatives have revealed that compounds such as 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one can function as effective inhibitors of cyclin-dependent kinase 2 in complex with cyclin A, with dissociation constant values in the micromolar range. These findings demonstrate that the tetrahydroindazole framework can effectively present essential pharmacophoric elements while providing the conformational flexibility necessary for optimal target engagement. The ability of tetrahydroindazole derivatives to bind preferentially to cyclin-dependent kinase complexes rather than free kinases suggests that the three-dimensional structure of these compounds may be particularly well-suited for recognizing protein-protein interaction surfaces.

The conformational flexibility inherent in tetrahydroindazole scaffolds also creates opportunities for structure-based drug design approaches that can optimize binding interactions through careful consideration of ring conformation preferences. Computational analysis of tetrahydroindazole binding modes has suggested that these compounds may occupy binding sites located at protein interfaces, taking advantage of their ability to adopt extended conformations that can simultaneously interact with multiple binding subsites. The structural versatility of the tetrahydroindazole framework is further enhanced by the numerous positions available for chemical modification, including the saturated ring carbons, the indazole nitrogen atoms, and various substitution sites on the aromatic portion of the molecule. This synthetic accessibility allows for systematic exploration of structure-activity relationships and optimization of both binding affinity and selectivity profiles.

Contemporary investigations of tetrahydroindazole derivatives have expanded beyond kinase inhibition to include applications in areas such as sigma receptor modulation and other therapeutic targets. The development of tetrahydroindazole-based sigma-2 receptor ligands has demonstrated that this scaffold can be effectively utilized for targeting central nervous system disorders and cancer-related applications. These diverse applications reflect the versatility of the tetrahydroindazole framework and its ability to serve as a foundation for developing compounds with varied biological activities. The structural significance of tetrahydroindazole scaffolds therefore extends beyond any single application to encompass their utility as general platforms for medicinal chemistry research and drug discovery efforts.

| Structural Feature | Significance | Impact on Properties |

|---|---|---|

| Saturated 6-membered ring | Conformational flexibility | Enhanced binding versatility |

| Indazole nitrogen atoms | Hydrogen bonding capability | Target selectivity |

| Hydroxyl substitution | Additional H-bonding sites | Improved solubility profiles |

| Bicyclic framework | Rigid core structure | Maintained pharmacophore integrity |

| Multiple substitution sites | Synthetic accessibility | Structure-activity optimization |

Propiedades

IUPAC Name |

1,2,4,5,6,7-hexahydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNPJQRQWKZJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016446 | |

| Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-73-4 | |

| Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4344-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1h-indazol-3-ol typically involves the condensation of phenylhydrazine with cyclohexanone derivatives. One common method includes the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions . This reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions: 4,5,6,7-Tetrahydro-1h-indazol-3-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution can introduce various functional groups like halogens or alkyl groups .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Anticancer Activity:

Research indicates that 4,5,6,7-tetrahydro-1H-indazol-3-ol and its derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases, demonstrating its potential as a chemotherapeutic agent .

Antibacterial Effects:

The compound has also been evaluated for its antibacterial activity. In vitro studies showed that certain derivatives possess strong inhibitory effects against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined through agar diffusion methods, revealing promising results that suggest its potential as an antibacterial agent .

Immunomodulatory Effects:

this compound has been studied for its immunomodulatory properties. Specifically, it has been shown to inhibit the activity of H+/K+-ATPases in T cells, leading to alterations in intracellular pH and subsequent effects on T cell proliferation. This mechanism may offer insights into developing treatments for autoimmune diseases and conditions involving T cell dysregulation .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of hydrazine derivatives with cyclohexanones under acidic conditions. Various derivatives have been synthesized to enhance biological activity or target specific pathways in disease processes. For example:

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl derivative | Reaction with substituted cyclohexanones | Antibacterial activity against E. coli |

| BMT-1 (2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro derivative | Condensation reactions | Inhibition of T cell proliferation |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting the growth of breast cancer cells. The researchers utilized various concentrations of the compound and observed significant reductions in cell viability through apoptosis induction mechanisms .

Case Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, derivatives of this compound were tested against multiple bacterial strains. The study found that certain compounds exhibited zones of inhibition comparable to standard antibiotics like penicillin .

Mecanismo De Acción

The mechanism of action of 4,5,6,7-Tetrahydro-1h-indazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following section compares 4,5,6,7-Tetrahydro-1H-indazol-3-ol with analogs in terms of synthesis, physicochemical properties, and bioactivity.

Structural Analogues with Modified Heterocyclic Cores

a. 6,7-Dihydro-1H-indol-4(5H)-one Derivatives (e.g., Compound 43)

- Structure : Features a ketone group at the 4-position instead of a hydroxyl group, with a chlorophenyl substituent.

- Synthesis : Prepared via refluxing hydrazine derivatives with acetic acid, followed by bromine water treatment .

- Properties : Higher melting point (229–230°C) and molecular weight (567.44 g/mol) compared to this compound due to halogenation and extended conjugation .

- Bioactivity: Chlorophenyl and triazinoquinoxaline moieties enhance binding to biological targets, though exact activity data are unspecified .

b. 4-Trifluoromethyl-5,6-dihydro-4H-[1,2,5]oxadiazin-4-ol (Compound 4)

- Structure : Contains a trifluoromethyl group and an oxadiazine ring, differing in heteroatom arrangement.

- Synthesis : Formed via condensation of aldehydes with NH4OAc, emphasizing electrophilic substitution .

- Properties : The CF3 group increases lipophilicity (logP ~2.5 estimated) and metabolic stability compared to the hydroxylated indazole .

Functionalized Indazole Derivatives

a. N-Methyl-4,5,6,7-tetrahydro-1H-indole-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide (Compound 51)

- Structure : Combines tetrahydroindazole with an imidazo-pyridine carboxamide side chain.

- Synthesis : Uses DMF/THF solvents and column chromatography for purification, achieving higher purity (>95%) than simpler indazoles .

- Bioactivity : Exhibits anti-tumor effects via human dihydroorotate dehydrogenase (DHODH) inhibition, with relative activity (CR) 1.5-fold higher than caffeine in kinetic assays .

b. 3-(2-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl-1H-indol-5-ol (Compound 6c)

- Structure : Substituted indole with a triazole-ethyl group and methoxyphenyl moiety.

- Synthesis : Click chemistry (CuI-catalyzed azide-alkyne cycloaddition) yields 30% product, contrasting with indazole derivatives’ reflux-based methods .

- Bioactivity : Demonstrates antioxidant properties in ischemia models, attributed to the methoxyphenyl group’s radical-scavenging capacity .

Physicochemical and Pharmacokinetic Comparison

- Solubility Trends : The hydroxyl group in this compound improves aqueous solubility compared to halogenated analogs (e.g., Compound 43). However, bulkier substituents (e.g., Compound 51’s carboxamide) further enhance solubility due to polar interactions .

- Metabolic Stability : CF3-containing analogs (e.g., Compound 4) and triazole derivatives (e.g., Compound 6c) exhibit prolonged half-lives in vitro, whereas hydroxylated indazoles may undergo faster phase II metabolism .

Actividad Biológica

4,5,6,7-Tetrahydro-1H-indazol-3-ol is a bicyclic compound belonging to the indazole family. Its unique structure, characterized by a hydroxyl group at position 3 of the saturated indazole ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₁₀N₂O

- Molecular Weight : 138.17 g/mol

- Structure : The compound features a five-membered ring fused to a six-membered ring with nitrogen atoms at positions 1 and 2.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A notable study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Cell Line : Compounds derived from indazole scaffolds exhibited IC50 values ranging from 1.629 to 4.798 μM, indicating strong inhibitory effects compared to standard drugs .

The mechanism of action involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes such as kinases or interact with G-protein-coupled receptors, modulating cellular signaling pathways.

- Apoptosis Induction : Studies have shown that treatment with related compounds can increase apoptosis in cancer cells through caspase activation .

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of novel derivatives of indazole highlighted the effectiveness of this compound in inducing apoptosis in multiple myeloma cell lines. The compound demonstrated a dose-dependent decrease in cell viability with an IC50 ranging from 889 to 1476 nM .

Pharmacophore Modeling

Pharmacophore modeling studies have identified essential features necessary for the biological activity of indazole derivatives. A five-point pharmacophore model was developed that correlates structural features with anticancer activity. This model can be utilized for virtual screening to identify new lead compounds .

Comparative Analysis

| Compound Name | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | Varies (1.629 - 4.798) | Effective against MCF-7 and A549 cells |

| Benzimidazole Derivative (BMT-1) | Anticancer | 889 - 1476 | Induces apoptosis in multiple myeloma cells |

| Indazole Derivative | Enzyme Inhibition | Not specified | Potential interaction with kinases |

Q & A

Basic: What synthetic methodologies are reported for 4,5,6,7-Tetrahydro-1H-indazol-3-ol?

Answer:

The compound can be synthesized via transition metal-catalyzed reactions or reductive cyclization. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen atmosphere using PEG-400:DMF as a solvent system achieves moderate yields (30%) . Alternative routes include uncatalyzed C–N and N–N bond formations for 2H-indazoles, which may avoid metal contamination .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

Key techniques include:

- 1H/13C NMR : Diagnostic signals (e.g., δ 8.62 ppm for NH in DMSO-d6, δ 127.1 ppm for aromatic carbons) confirm structural motifs .

- HRMS : Molecular ion peaks (e.g., m/z 335.1512 [M+H]+) validate molecular formulas .

- TLC : Solvent systems like 70:30 EtOAc:hexanes (Rf = 0.49) monitor reaction progress .

Basic: What are the primary pharmacological targets of indazole derivatives?

Answer:

Indazoles exhibit activity against hypertension, cancer, and inflammation. Their bioactivity often correlates with substituent effects; for example, electron-withdrawing groups (e.g., -NO2) enhance binding to kinase targets .

Advanced: How can researchers optimize low-yield synthetic routes for this compound derivatives?

Answer:

- Catalyst Screening : Replace CuI with CuBr or Ru-based catalysts to improve azide-alkyne cycloaddition efficiency .

- Solvent Effects : Test ionic liquids or microwave-assisted conditions to enhance reaction kinetics .

- Workflow Adjustments : Use column chromatography instead of solvent partitioning for higher purity .

Advanced: How to resolve spectral discrepancies in characterizing novel indazole derivatives?

Answer:

- 2D NMR (COSY/HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 6.5–8.5 ppm for aromatic protons) .

- Tautomer Analysis : Investigate keto-enol equilibria using variable-temperature NMR, as hydroxyl and carbonyl groups may shift under different conditions .

Advanced: What strategies mitigate batch-to-batch variability in indazole synthesis?

Answer:

- Stoichiometric Control : Precisely regulate azide:alkyne ratios (1:1.1 molar) to minimize side products .

- Inert Atmosphere : Strict nitrogen purging prevents oxidation of sensitive intermediates .

Advanced: How to design bioactive indazole derivatives with improved pharmacokinetics?

Answer:

- Substituent Engineering : Introduce benzothiazolyl or triazolo groups to enhance lipophilicity and blood-brain barrier penetration .

- Prodrug Strategies : Acetylate hydroxyl groups to improve oral bioavailability .

Advanced: What mechanistic insights explain contradictory reactivity in indazole functionalization?

Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while protic solvents favor tautomerization .

- Steric Effects : Bulky substituents at C-2 hinder regioselective alkylation, necessitating computational modeling (DFT) for site prediction .

Advanced: How to validate the biological activity of novel indazole derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.